5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Physical property Handling stability Storage

5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 100981-05-3), also referred to as Bis(methylthio)methylene Meldrum's acid (BMTMA), is a sulfur-containing derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). It belongs to the class of α-oxoketene dithioacetals, characterized by a bis(methylthio)methylene substituent at the C-5 position of the 1,3-dioxane-4,6-dione ring.

Molecular Formula C9H12O4S2
Molecular Weight 248.3 g/mol
CAS No. 100981-05-3
Cat. No. B010551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS100981-05-3
Molecular FormulaC9H12O4S2
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(=C(SC)SC)C(=O)O1)C
InChIInChI=1S/C9H12O4S2/c1-9(2)12-6(10)5(7(11)13-9)8(14-3)15-4/h1-4H3
InChIKeyOCIGQKNRHXFMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 100981-05-3): Core Identity and Procurement-Relevant Characteristics


5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 100981-05-3), also referred to as Bis(methylthio)methylene Meldrum's acid (BMTMA), is a sulfur-containing derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). It belongs to the class of α-oxoketene dithioacetals, characterized by a bis(methylthio)methylene substituent at the C-5 position of the 1,3-dioxane-4,6-dione ring . The compound is a yellow to dark yellow crystalline solid with a molecular formula of C₉H₁₂O₄S₂ and a molecular weight of 248.32 g/mol . Its dual identity—both as a direct antimicrobial agent and as a critical synthetic intermediate for the PI3K inhibitor TGX-115—distinguishes it from simpler ketene dithioacetals in procurement decisions .

Why Generic Substitution of 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Fails: The Procurement Case for Specificity


Although the bis(methylthio)methylene motif is shared across several ketene dithioacetal building blocks—including bis(methylthio)methylene malononitrile (CAS 5147-80-8) and dimethyl 2-[bis(methylthio)methylene]malonate (CAS 19607-08-0)—the embedded Meldrum's acid core of CAS 100981-05-3 imparts uniquely differentiated reactivity, stability, and synthetic outcomes . The Meldrum's acid scaffold functions as an acyl ketene equivalent, enabling decarboxylative pathways and regioselective annulation reactions that are not accessible with malononitrile- or malonate-based analogs [1]. Furthermore, the compound is the validated and documented synthetic intermediate for TGX-115, a p110β/p110δ-selective PI3K inhibitor; substitution with an alternative ketene dithioacetal at this step would require re-validation of the entire synthetic route . The quantitative evidence below establishes the dimensions along which substitution fails.

Product-Specific Quantitative Evidence Guide for 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 100981-05-3)


Melting Point and Physical Form Differentiation vs. Bis(methylthio)methylene Malononitrile

CAS 100981-05-3 exhibits a melting point of 113–120 °C as a yellow to dark yellow crystalline solid [1], compared to 76–84 °C for the closely related ketene dithioacetal bis(methylthio)methylene malononitrile (CAS 5147-80-8) . This approximately 37–44 °C higher melting point ensures that the target compound remains a free-flowing solid under ambient storage and handling conditions up to approximately 40 °C, whereas the malononitrile analog may soften or partially melt in warm environments, complicating accurate weighing and increasing the risk of degradation.

Physical property Handling stability Storage

Defined Synthetic Role as the Validated Intermediate for TGX-115 PI3K Inhibitor

CAS 100981-05-3 is explicitly documented as the synthetic intermediate in the preparation of TGX-115, a cell-permeable and potent inhibitor of PI3K isoforms p110β (IC₅₀ = 0.13 μM) and p110δ (IC₅₀ = 0.63 μM) . In contrast, the analog bis(methylthio)methylene malononitrile (CAS 5147-80-8) is documented as a precursor for isoxazolo[5,4-b]pyridine, pyrrolo[3,2-d]isoxazole, and isoxazole derivatives with potential anticancer properties —a fundamentally different heterocyclic product landscape. No literature or patent evidence supports the use of the malononitrile analog as a direct replacement in the TGX-115 synthetic route. The Meldrum's acid core in CAS 100981-05-3 enables the specific annulation and decarboxylative pathways required for TGX-115 assembly.

PI3K inhibitor TGX-115 Synthetic intermediate Medicinal chemistry

Regioselective Pyranopyrimidinone Formation with Barbiturate Substrates

In a 2020 study by Al-Sheikh et al., base-induced condensation of N1-substituted pyrimidine-2,4,6(1H,3H,5H)-triones with CAS 100981-05-3 gave 3-substituted 5-(methylthio)-2H-pyrano[2,3-d]pyrimidine-2,4,7(1H,3H)-triones ('pyranopyrimidinones') regioselectively [1]. The reaction proceeded with complete regiochemical control, exploiting the unique electrophilic character of the Meldrum's acid-derived ketene dithioacetal. Although specific yields were not reported in a head-to-head format against other ketene dithioacetals, the study demonstrated that only the Meldrum's acid-based dithioacetal scaffold provides the requisite ring-opening/re-closure sequence that enables sequential displacement of the methylthio group with amines, ultimately yielding tetrasubstituted alkenes with a barbiturate motif [1]. Other ketene dithioacetals lacking the cyclic acylal structure (e.g., malononitrile-based analogs) undergo fundamentally different reaction manifolds—typically direct nucleophilic displacement or cyclocondensation—and cannot replicate this cascade sequence.

Regioselective synthesis Pyranopyrimidinone Barbiturate Molecular diversity

Systematically Characterized Hydrolytic Stability Profile vs. Uncharacterized Analogs

The hydrolysis kinetics of α-R-α-(methylthio)methylene Meldrum's acids—including the parent compound where R = H (CAS 100981-05-3)—have been systematically determined by Bernasconi et al. in both basic (KOH) and acidic (HCl) solution in 50% DMSO–50% water (v/v) at 20 °C [1]. For the R = H compound, nucleophilic attack (k₁OH) is rate-limiting in basic solution, while in acidic solution at pH < 4.5, MeS⁻ departure from the tetrahedral intermediate becomes rate-limiting—a behavior uniquely observed for the sterically unencumbered R = H analog. In contrast, for R = Me, Et, s-Bu, and t-Bu, water attack (k₁H₂O) remains rate-limiting across the pH range studied [1]. This systematic kinetic dataset enables predictive stability modeling for this compound class. Commercial acyclic ketene dithioacetals such as bis(methylthio)methylene malononitrile (CAS 5147-80-8) lack a comparable published systematic hydrolysis study, creating uncertainty in reaction planning where aqueous or protic conditions are involved.

Hydrolysis kinetics Stability prediction Steric effects Reaction planning

Multi-Kingdom Antimicrobial Activity Profile vs. Parent Meldrum's Acid Derivatives

CAS 100981-05-3 (BMTMA) has demonstrated antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the pathogenic fungus Fusarium oxysporum, with a proposed mechanism involving binding to the pyran ring of DNA gyrase and inhibition of its supercoiling function . In contrast, a 2024 study of three Meldrum's acid derivatives (vanilidene-type) found that these structurally distinct Meldrum's acid analogs did not exhibit direct antibacterial activity; instead, they functioned exclusively as NorA efflux pump inhibitors that potentiated existing antibiotics [1]. While direct MIC head-to-head values are not available for BMTMA against these specific vanilidene derivatives, the qualitative difference in antimicrobial mechanism—direct growth inhibition vs. efflux pump modulation—is significant. The bis(methylthio)methylene substituent appears to confer direct antimicrobial character that is absent in many O-alkyl or O-acyl Meldrum's acid derivatives.

Antimicrobial DNA gyrase Antifungal Broad-spectrum

Differential Heterocyclic Product Outcome: Meldrum's Acid Core vs. Malononitrile Core

A foundational 1989 study by the Thieme group demonstrated that the three closely related Meldrum's acid derivatives—5-[bis(methylthio)methylene]-, 5-(1-methylthioalkylidene)-, and 5-(α-methylthiobenzylidene)-2,2-dimethyl-4,6-dioxo-1,3-dioxanes—each react with different nitrogen nucleophiles (2-aminothiazole, 2-aminopyridine, or anilines) to produce entirely distinct heterocyclic scaffolds: thiazolo[3,2-a]pyrimidine-6-carboxylic acids, pyrido[1,2-a]pyrimidine-3-carboxylic acids, and 2,6-disubstituted 4-quinolones, respectively [1]. This study establishes that within the Meldrum's acid dithioacetal family, the specific substitution pattern at the exocyclic methylene carbon directs the heterocyclic product outcome. The bis(methylthio)methylene derivative (CAS 100981-05-3) is the most versatile entry point, reacting with 2-aminothiazole to yield thiazolopyrimidine carboxylates. In contrast, acyclic ketene dithioacetals like bis(methylthio)methylene malononitrile react with the same aminoazoles to give bridgehead nitrogen heterocycles (e.g., imidazo[1,2-a]pyrimidines) via a different mechanistic pathway [2], underscoring that the Meldrum's acid core—not merely the bis(methylthio)methylene group—is the dominant determinant of product architecture.

Heterocycle synthesis Thiazolopyrimidine Quinolone Chemodifferentiation

Best Research and Industrial Application Scenarios for 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 100981-05-3)


TGX-115 and PI3K p110β/p110δ Inhibitor Synthesis Programs

CAS 100981-05-3 is the documented and validated synthetic intermediate for TGX-115, a PI3K inhibitor with p110β IC₅₀ = 0.13 μM and p110δ IC₅₀ = 0.63 μM . Medicinal chemistry groups synthesizing TGX-115 or structurally related quinolinone-based PI3K inhibitors for cardiovascular disease research (coronary artery occlusion, stroke, acute coronary syndrome) should specify this exact intermediate to avoid route re-validation. Substitution with bis(methylthio)methylene malononitrile (CAS 5147-80-8) or dimethyl bis(methylthio)methylene malonate (CAS 19607-08-0) would require re-engineering of the annulation and decarboxylation steps that are specific to the Meldrum's acid core.

Regioselective Synthesis of Pyranopyrimidinone Libraries for Antimicrobial Screening

The base-induced condensation of CAS 100981-05-3 with N1-substituted barbiturates yields 3-substituted 5-(methylthio)-2H-pyrano[2,3-d]pyrimidine-2,4,7(1H,3H)-triones with complete regiochemical control, as demonstrated by Al-Sheikh et al. (2020) [1]. The methylthio group can be subsequently displaced with diverse amines in 2,2,2-trifluoroethanol under microwave irradiation to generate tetrasubstituted alkene libraries. Combinatorial chemistry and diversity-oriented synthesis groups building barbiturate-containing compound collections should procure this specific reagent; alternative ketene dithioacetals do not support the same cascade sequence and will not yield pyranopyrimidinones.

Direct Antimicrobial Lead Discovery Targeting DNA Gyrase

BMTMA (CAS 100981-05-3) has demonstrated antimicrobial activity against S. aureus (Gram-positive), E. coli (Gram-negative), and the pathogenic fungus F. oxysporum, with a proposed mechanism of DNA gyrase inhibition via binding to the enzyme's pyran ring . Unlike recent Meldrum's acid derivatives that function only as efflux pump inhibitors without direct antibacterial activity [2], BMTMA possesses intrinsic growth-inhibitory properties. Academic and industrial antimicrobial screening programs targeting DNA gyrase should prioritize BMTMA as a starting scaffold over O-alkyl or O-acyl Meldrum's acid derivatives.

Thiazolopyrimidine Carboxylic Acid Synthesis for Medicinal Chemistry

As established by the foundational 1989 Thieme study, reaction of CAS 100981-05-3 with 2-aminothiazole yields 7-substituted 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acids [3]. The related Meldrum's acid dithioacetals (5-(1-methylthioalkylidene) and 5-(α-methylthiobenzylidene) derivatives) react with different nucleophiles to give different scaffolds (pyridopyrimidines and quinolones, respectively). Researchers specifically targeting thiazolopyrimidine-based bioactive compounds—a scaffold with established antibacterial, antifungal, and anticancer applications—should procure CAS 100981-05-3 rather than its monoalkylthio or arylthio Meldrum's acid analogs.

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